Chrysosplenol D

Beschreibung

Chrysosplenol D has been reported in Acanthospermum australe, Chrysosplenium grayanum, and other organisms with data available.

structure in first source

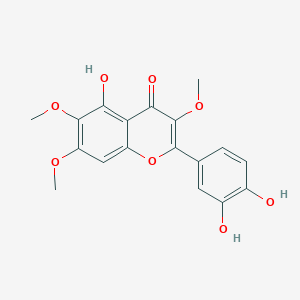

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWLLSQTJBXAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933694 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14965-20-9 | |

| Record name | Chrysoplenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOPLENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Chrysosplenol D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the flavonoid Chrysosplenol D, along with a detailed methodology for its extraction, isolation, and purification. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Natural Sources of this compound

This compound is a polymethoxylated flavonol that has been identified in several plant species. The primary and most cited source of this compound is Artemisia annua L. Other reported natural sources include species from the Chrysanthemum and Vitex genera. A summary of the natural sources is presented in Table 1.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Artemisia annua L. | Asteraceae | Aerial parts (leaves and stems)[1][2][3][4] |

| Chrysanthemum morifolium Ramat. | Asteraceae | Stems and leaves |

| Vitex trifolia | Lamiaceae | Fruits |

While this compound is a known constituent of these plants, quantitative data on the specific yield of this compound from the raw plant material is not extensively detailed in the available literature. However, studies on total flavonoid extraction from sources like Chrysanthemum morifolium have reported yields of up to 5.24% under optimized ultrasonic-assisted extraction conditions.

Experimental Protocol for Isolation of this compound

The isolation of this compound from its natural sources follows a general phytochemical workflow that includes extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on standard practices for flavonoid isolation.

Plant Material Preparation

-

Collection and Identification: Collect the aerial parts of Artemisia annua or other source plants during the appropriate season to ensure a high concentration of secondary metabolites. Ensure proper botanical identification of the plant material.

-

Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to a constant weight. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Employ a solvent system suitable for the extraction of moderately polar flavonoids. A common choice is 70-80% ethanol or methanol.

-

Extraction Method:

-

Maceration: Soak the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-liquid ratio) for 24-72 hours at room temperature with occasional agitation.

-

Reflux Extraction: Boil the powdered plant material with the solvent (e.g., 1:10 solid-to-liquid ratio) for a defined period (e.g., 2-3 hours). This process can be repeated to maximize the extraction yield.

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.

-

Concentration of Fractions: Concentrate each fraction using a rotary evaporator to yield the respective fractionated extracts.

Chromatographic Purification

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and subject them to preparative HPLC for final purification.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

-

Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm and 365 nm).

-

Collect the peak corresponding to this compound.

-

Structure Elucidation and Characterization

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.

-

High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometric Detection (HPLC-DAD-MS): To confirm purity and identity by comparing retention time and mass spectrum with a known standard.[3]

Visualized Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

Conclusion

This guide outlines the primary natural sources of this compound and provides a detailed, generalized protocol for its isolation and purification. While Artemisia annua is the most well-documented source, further investigation into other plant species may reveal new and potentially richer sources of this promising bioactive compound. The provided methodology can be adapted and optimized by researchers for efficient isolation of this compound for further pharmacological and clinical studies.

References

A Comprehensive Technical Guide on the Biological Activities of Chrysosplenol D

Chrysosplenol D, a flavonoid compound isolated from plants such as Artemisia annua, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory mechanisms. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-Cancer Activity

This compound exhibits potent anti-cancer properties across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Cytotoxicity and Inhibition of Cancer Cell Viability

This compound has been shown to selectively inhibit the viability of several human cancer cell lines in a dose- and time-dependent manner.[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 11.6 | [3][4] |

| A549 | Non-Small-Cell Lung Carcinoma (NSCLC) | Most Sensitive | [3][4] |

| MCF7 | Hormone-Sensitive Breast Cancer | Relatively Resistant | [3][4] |

| PC-3 | Androgen-Independent Prostate Carcinoma | Most Resistant |[3][4] |

Note: The sensitivity of cancer cells to this compound appears to correlate with their basal levels of ERK1/2 and PI3K/AKT pathway activation. Cells with high basal ERK1/2 and low PI3K/AKT activity, such as MDA-MB-231, are more sensitive. Conversely, cells like PC-3, which exhibit high AKT activation and no basal ERK1/2 activation, are more resistant.[3]

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer effect is the induction of programmed cell death, or apoptosis.

-

Triple-Negative Breast Cancer (TNBC): In MDA-MB-231 cells, this compound treatment leads to an increase in both early and late apoptotic cells.[5] This is accompanied by the generation of reactive oxygen species (ROS) and a significant loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptosis pathway.[4]

-

Non-Small-Cell Lung Cancer (NSCLC): In A549 and H1299 lung cancer cells, this compound induces apoptosis by triggering DNA damage.[2]

-

Prostate Cancer: Treatment of DU145 and PC-3 prostate cancer cells with this compound resulted in a notable induction of apoptosis.[1][6]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells. In MDA-MB-231 breast cancer cells, it causes an accumulation of cells in the S and G2/M phases, indicating a halt in DNA synthesis and mitosis.[1][4]

Key Signaling Pathways

This compound activates the Extracellular Signal-Regulated Kinase (ERK1/2) pathway in TNBC cells.[3] Phosphorylation of ERK1/2 is a critical step that initiates downstream events leading to apoptosis. This activation is inversely correlated with the activity of the pro-survival PI3K/AKT pathway.[3]

In NSCLC cells, this compound is proposed to act as a topoisomerase IIα (topo IIα) inhibitor. By binding to the topo IIα-DNA complex, it impairs DNA replication, leading to significant DNA damage and subsequent apoptosis.[2]

This compound's activity in prostate cancer involves the induction of ROS and the suppression of autophagy.[1] It inhibits the AKT/mTOR signaling pathway, a key regulator of autophagy, leading to decreased cancer cell survival.[1]

Anti-Inflammatory Activity

This compound also possesses notable anti-inflammatory properties. It has been shown to protect mice from lipopolysaccharide-induced acute lung injury by downregulating oxidative stress and inflammation through the inhibition of the TLR4-MAPK/NF-κB pathway.[1] Furthermore, it can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.[7]

Experimental Protocols

The biological activities of this compound have been elucidated through a variety of in vitro and in vivo experimental models.

General Experimental Workflow for In Vitro Anti-Cancer Assessment

Key Methodologies

-

Cell Viability Assay (CCK-8 / XTT):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[1][6]

-

Add CCK-8 or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[1]

-

Calculate cell viability as a percentage relative to untreated control cells.

-

-

Apoptosis Assay (Flow Cytometry):

-

Treat cells with this compound for the desired time.

-

Harvest cells, including both adherent and floating populations.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.[5]

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[5]

-

-

Cell Cycle Analysis (Flow Cytometry):

-

After treatment with this compound, harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[4]

-

-

Western Immunoblotting:

-

Lyse treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, LC3, NQO1) overnight at 4°C.[1][3]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

In Vivo Tumor Growth Assay:

-

Nude Mouse Model: Subcutaneously inject cancer cells (e.g., DU145) into the flank of nude mice.[1][6]

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Monitor tumor volume and body weight regularly throughout the study.[1]

-

At the end of the experiment, excise and weigh the tumors.[1][8]

-

Conclusion

This compound is a promising natural compound with significant anti-cancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including ERK1/2, PI3K/AKT, and Topoisomerase IIα, underscores its potential as a multi-targeted therapeutic agent. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in drug discovery and development.

References

- 1. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Chrysosplenol D: A Technical Guide on its Anti-Cancer Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua, has emerged as a promising candidate in oncology research. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-cancer effects. It details the compound's impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in various cancer cell lines. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of the core mechanisms to support further research and drug development efforts.

Core Mechanisms of Action

This compound exhibits a multi-faceted anti-cancer activity by targeting several fundamental cellular processes. The primary mechanisms identified across multiple cancer types, including oral squamous cell carcinoma (OSCC), triple-negative breast cancer (TNBC), prostate cancer, and non-small-cell lung cancer (NSCLC), are the induction of apoptosis and cell cycle arrest.[1][2][3][4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1] Key events observed in this compound-treated cancer cells include:

-

Mitochondrial Dysfunction: The compound causes a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[2][3]

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in cytosolic ROS, which can induce oxidative stress and trigger apoptosis.[2][3][5]

-

DNA Damage and PARP Cleavage: It has been shown to induce DNA damage and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6]

-

Topoisomerase IIα Inhibition: In NSCLC cells, this compound has been found to inhibit topoisomerase IIα, an enzyme crucial for DNA replication, leading to DNA damage and apoptosis.[4]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, primarily causing an arrest at the G2/M phase in oral squamous cell carcinoma cells and aberrations in other cancer cell lines.[1][7][8] This arrest prevents cancer cells from dividing and proliferating. This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[7]

Modulation of Autophagy

The compound also influences autophagy, a cellular degradation process. In OSCC and TNBC cells, this compound treatment alters the expression of autophagy markers like LC3.[1][2] While generally a pro-survival mechanism, sustained activation or modulation of autophagy can also promote apoptotic cell death.[2]

Key Signaling Pathways

This compound's effects on apoptosis and cell cycle are mediated through its influence on several critical intracellular signaling cascades.

MAPK and PI3K/AKT Pathways

Studies in oral squamous cell carcinoma show that this compound can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, including key kinases like ERK, JNK, and p38.[1][9] It also downregulates the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway.[1] The inhibition of these pro-survival pathways is crucial for its induction of apoptosis.[1][6] Conversely, in triple-negative breast cancer cells, this compound was found to induce a sustained activation of ERK1/2, which, in a prolonged state, can paradoxically promote apoptosis.[2]

Heme Oxygenase-1 (HO-1) Upregulation

In OSCC, the upregulation of Heme Oxygenase-1 (HO-1) has been identified as a critical factor in this compound-induced apoptosis.[1][6][9] This suggests a complex role for HO-1 in mediating the compound's anti-cancer effects.

Caption: Signaling pathways modulated by this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound's anti-cancer effects.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Duration (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 11.6 | 48 | [2] |

| CAL-51 | Triple-Negative Breast Cancer (TNBC) | >10 | 48 | [2][10] |

| CAL-148 | Triple-Negative Breast Cancer (TNBC) | >10 | 48 | [2][10] |

| MCF7 | Breast Cancer (Hormone-sensitive) | >30 | 48 | [2][10] |

| A549 | Non-Small-Cell Lung Carcinoma (NSCLC) | ~10 | 48 | [2][10] |

| MIA PaCa-2 | Pancreatic Cancer | >20 | 48 | [2][10] |

| PC-3 | Prostate Cancer | >30 | 48 | [2][10] |

Table 2: Effect on Cell Cycle Distribution in OSCC Cell Lines

| Cell Line | Treatment (µM) | % Cells in G2/M Phase (Mean ± SD) | Reference |

| SCC-9 | 0 (Control) | Data not specified | [7] |

| 25 | Statistically significant increase | [7] | |

| 50 | Statistically significant increase | [7] | |

| 100 | Statistically significant increase | [7] | |

| OECM-1 | 0 (Control) | Data not specified | [7] |

| 25 | Statistically significant increase | [7] | |

| 50 | Statistically significant increase | [7] | |

| 100 | Statistically significant increase | [7] | |

| HSC-3 | 0 (Control) | Data not specified | [7] |

| 25 | Statistically significant increase | [7] | |

| 50 | Statistically significant increase | [7] | |

| 100 | Statistically significant increase | [7] | |

| Note: The original paper presents this data graphically, showing a dose-dependent increase. Exact percentages are not tabulated in the source text but are indicated as statistically significant (p < 0.05) compared to the vehicle control.[7] |

Experimental Protocols

This section provides an overview of the key methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT/XTT/CCK-8)

This assay quantifies the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, DU145) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[3][5]

-

Reagent Incubation: Add MTT, XTT, or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[5]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described above.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Treat cells with this compound for the desired duration (e.g., 24 or 48 hours).[7][8]

-

Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C to permeabilize the membranes.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to target proteins (e.g., p-ERK, AKT, cleaved PARP, Cyclin B, β-actin) overnight at 4°C.[7]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band intensity relative to a loading control like β-actin.[7]

Caption: General experimental workflow for studying this compound.

References

- 1. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Scientific Journey of Chrysosplenol D: A Technical Guide

For Immediate Release

Chrysosplenol D, a polymethoxylated flavonol, has emerged as a significant natural compound with a rich history of discovery and a growing portfolio of demonstrated biological activities. This guide provides an in-depth overview of its initial isolation, structural elucidation, and the subsequent exploration of its therapeutic potential, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

This compound was first isolated from the methanolic extract of the whole plant of Chrysosplenium grayanum Maxim. (Saxifragaceae). The pioneering work, published in 1973 in the Japanese journal Yakugaku Zasshi by M. Arisawa, M. Shimizu, and N. Morita, laid the foundation for all subsequent research on this compound. The initial structural elucidation was accomplished through a combination of chemical and spectroscopic methods, which were state-of-the-art for the era.

Experimental Protocol: First Isolation and Characterization

The following is a summary of the likely experimental protocol for the initial isolation and characterization of this compound, based on common phytochemical methods of the time and information from related studies.

Plant Material and Extraction:

-

Dried, powdered whole plant material of Chrysosplenium grayanum was extracted with methanol at room temperature.

-

The methanolic extract was concentrated under reduced pressure to yield a crude residue.

Fractionation and Isolation:

-

The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

The resulting fractions were further purified using column chromatography on silica gel, with a gradient elution system of increasing polarity.

-

Fractions containing the target compound, as monitored by thin-layer chromatography (TLC), were combined.

-

Final purification was achieved by recrystallization to yield pure this compound.

Structure Elucidation:

-

UV Spectroscopy: To identify the flavonoid skeleton.

-

Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls and carbonyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To determine the proton environment and substitution patterns on the flavonoid rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Physicochemical Properties and Structure

This compound is a flavonoid with the chemical formula C₁₈H₁₆O₈ and a molecular weight of 360.32 g/mol . Its structure is characterized by a flavone backbone with multiple methoxy and hydroxyl substitutions.

Table 1: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in DMSO-d6 |

| 2 | 155.2 |

| 3 | 138.1 |

| 4 | 176.0 |

| 5 | 152.5 |

| 6 | 132.0 |

| 7 | 158.5 |

| 8 | 90.5 |

| 9 | 152.5 |

| 10 | 106.5 |

| 1' | 122.9 |

| 2' | 110.1 |

| 3' | 145.5 |

| 4' | 148.0 |

| 5' | 115.8 |

| 6' | 120.2 |

| 3-OCH₃ | 60.0 |

| 6-OCH₃ | 60.8 |

| 7-OCH₃ | 56.1 |

Biological Activity and Therapeutic Potential

Subsequent to its discovery, this compound has been identified in other plant species, including Artemisia annua. Extensive research has revealed its potent biological activities, with a primary focus on its anticancer properties.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| DU145 | Prostate Cancer | ~20-30 |

| PC-3 | Prostate Cancer | >30 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 |

| A549 | Non-Small Cell Lung Carcinoma | Sensitive |

| MCF7 | Hormone-Sensitive Breast Cancer | Resistant |

Mechanism of Action in Cancer Cells

Research has elucidated several key mechanisms through which this compound exerts its anticancer effects:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.

-

Induction of Autophagy: It can trigger autophagy, a cellular self-degradation process that can lead to cell death in some contexts.

-

Generation of Reactive Oxygen Species (ROS): The compound induces oxidative stress within cancer cells, contributing to their demise.

-

Modulation of Signaling Pathways: this compound has been shown to influence critical signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathways Modulated by this compound

One of the key areas of research has been the effect of this compound on intracellular signaling cascades.

ERK1/2 Signaling Pathway

In triple-negative breast cancer cells, this compound has been shown to induce apoptosis through the sustained activation of the ERK1/2 pathway.

PI3K/Akt/mTOR Signaling Pathway

In prostate cancer, this compound has been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation, and is linked to the induction of autophagy.

Experimental Workflow for Biological Activity Assessment

The evaluation of this compound's biological activity typically follows a standardized workflow.

Conclusion

From its initial discovery in the unassuming plant Chrysosplenium grayanum to its current status as a promising anticancer agent, this compound exemplifies the value of natural product research. The detailed understanding of its chemical properties and biological mechanisms of action, particularly in modulating key signaling pathways, provides a solid foundation for its further development as a therapeutic lead. Continued research into its synthesis, bioavailability, and in vivo efficacy is warranted to fully realize its clinical potential.

Phytochemical Analysis of Artemisia annua for Chrysosplenol D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phytochemical analysis of Artemisia annua with a specific focus on the flavonoid Chrysosplenol D. It covers quantitative data on its distribution within the plant, detailed experimental protocols for its extraction, isolation, and quantification, and a review of its known biological activities and associated signaling pathways.

Introduction to this compound and Artemisia annua

Artemisia annua L., a medicinal plant native to temperate Asia, is renowned for its production of the potent antimalarial compound artemisinin.[1] Beyond artemisinin, this plant is a rich source of a diverse array of bioactive secondary metabolites, including a significant number of flavonoids. Among these, this compound, a polymethoxylated flavonol, has garnered increasing interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] This guide focuses on the scientific methodologies required to effectively analyze and isolate this compound from A. annua.

Quantitative Analysis of this compound in Artemisia annua

The concentration of this compound varies within different parts of the Artemisia annua plant. Understanding this distribution is critical for optimizing harvesting and extraction processes to maximize yield.

Table 1: Distribution of this compound in Artemisia annua

| Plant Part | Relative Concentration of this compound |

| Leaves | Highest |

| Stems | Moderate |

| Roots | Lowest |

This data is based on qualitative comparisons from phytochemical screening studies. Specific quantitative values can vary depending on the plant chemotype, growth conditions, and analytical methodology.

The choice of extraction solvent significantly impacts the yield of this compound. While specific comparative data for this compound is limited, studies on related flavonoids in Artemisia annua provide insights into efficient extraction methods.

Table 2: Comparison of Extraction Solvents for Flavonoids from Artemisia annua

| Solvent | Extraction Method | Relative Yield of Flavonoids (including this compound) | Reference |

| Acetonitrile | Maceration | High | [1] |

| Methanol | Maceration/Soxhlet | High | General phytochemical practice |

| Ethanol | Maceration/Soxhlet | Moderate to High | General phytochemical practice |

| n-Hexane | Maceration/Soxhlet | Low (more suitable for non-polar compounds like artemisinin) | General phytochemical practice |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Artemisia annua.

Extraction of this compound

The following protocol describes a general method for the extraction of flavonoids, including this compound, from the dried aerial parts of Artemisia annua.

Protocol 1: Solvent Extraction

-

Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Artemisia annua at room temperature and grind them into a fine powder.

-

Maceration:

-

Soak the powdered plant material in acetonitrile (or methanol) in a ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

-

Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Isolation of this compound

The isolation of this compound from the crude extract is typically achieved through chromatographic techniques.

Protocol 2: Isolation by Column Chromatography and Preparative HPLC

-

Silica Gel Column Chromatography (Flash Chromatography):

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., n-hexane).

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Pooling of Fractions: Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): [3]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Injection and Collection: Inject the enriched fraction from the column chromatography into the preparative HPLC system. Collect the peak corresponding to the retention time of this compound.

-

Purity Check: Analyze the purity of the isolated compound using analytical HPLC.

-

Quantification of this compound by HPLC-DAD-MS

Protocol 3: High-Performance Liquid Chromatography with Diode-Array and Mass Spectrometric Detection [1]

-

Instrumentation: A high-performance liquid chromatography system equipped with a diode-array detector (DAD) and a mass spectrometer (MS).

-

Chromatographic Conditions:

-

Column: ReproSil-Pur Basic C18-HD, 3 µm, 125 × 3 mm, with a precolumn.

-

Mobile Phase: Eluent A: Deionized, ultrapure water + 0.05% formic acid; Eluent B: Acetonitrile + 0.05% formic acid.

-

Gradient Program: Start with 70% A and 30% B, followed by a linear gradient to 95% B over 18 minutes, then hold at 95% B until 24 minutes.

-

Flow Rate: 600 µL/min.

-

Injection Volume: 5 µL.

-

-

Detection:

-

DAD: Monitor at a wavelength suitable for flavonoids (e.g., 254 nm and 340 nm).

-

MS: Use electrospray ionization (ESI) in positive or negative ion mode to confirm the molecular weight of this compound.

-

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant biological activities, primarily anticancer and anti-inflammatory effects.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines.[1] Its mechanism of action is linked to the induction of apoptosis and autophagy. One of the key signaling pathways modulated by this compound is the ERK1/2 pathway.[1]

Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. This activity is associated with the inhibition of pro-inflammatory mediators, and its mechanism involves the modulation of the NF-κB and JNK signaling pathways.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Signaling Pathway of this compound in Cancer Cells

Caption: Proposed signaling pathway of this compound leading to cancer cell death.[1]

Conclusion

This technical guide provides a comprehensive framework for the phytochemical analysis of Artemisia annua for this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound.

References

- 1. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Chemical constituents from Artemisia annua] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Chrysosplenol D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysosplenol D, a polymethoxylated flavonoid, has demonstrated significant anti-inflammatory properties in various in vitro studies. This technical guide provides a comprehensive overview of the mechanisms of action, experimental protocols, and quantitative data related to the anti-inflammatory effects of this compound. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) mediated activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a flavonoid compound, has emerged as a potential therapeutic agent due to its anti-inflammatory activities. This guide synthesizes the available in vitro data to provide a technical understanding of its properties.

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways initiated by inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the canonical NF-κB signaling pathway. Upon stimulation of Raw264.7 macrophages with LPS, this compound treatment leads to a reduction in the phosphorylation of IκBα (an inhibitor of NF-κB) and the subsequent nuclear translocation of the p65 subunit of NF-κB. This inhibitory action prevents the transcription of NF-κB target genes, which include various pro-inflammatory cytokines.

Inhibition of the MAPK Signaling Pathway

The anti-inflammatory activity of this compound is also attributed to its ability to suppress the MAPK signaling cascade. Specifically, it has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway. The inhibition of JNK phosphorylation contributes to the overall reduction of the inflammatory response.

The following diagram illustrates the inhibitory effects of this compound on the TLR4-mediated NF-κB and MAPK signaling pathways.

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Quantitative Data

The in vitro anti-inflammatory efficacy of this compound has been quantified through various assays. The following tables summarize the key findings.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Raw264.7 Macrophages

| Cytokine | This compound Concentration | Inhibition (%) |

| IL-1β | Not Specified | Significant |

| IL-6 | Not Specified | Significant |

| MCP-1 | Not Specified | Significant |

Table 2: Effect of this compound on Protein Phosphorylation in LPS-stimulated Raw264.7 Macrophages

| Protein | This compound Concentration | Effect |

| p-IκBα | Not Specified | Inhibition |

| p-c-JUN | Not Specified | Inhibition |

Note: Specific concentrations and IC50 values for cytokine inhibition by this compound are not consistently reported in the currently available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line Raw264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Plate Raw264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^6 cells/mL. Allow cells to adhere overnight.

-

Treatment Protocol:

-

Pre-treat the adherent cells with various concentrations of this compound (typically in the range of 1-50 µM, dissolved in DMSO) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) from Escherichia coli (typically at a concentration of 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for phosphorylation studies).

-

A vehicle control (DMSO) and a positive control (LPS only) should be included in all experiments.

-

The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Cytokine Production Analysis (ELISA)

-

Objective: To quantify the concentration of pro-inflammatory cytokines (IL-1β, IL-6, MCP-1) in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions for the ELISA protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins (IκBα, c-JUN).

-

Procedure:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IκBα, anti-phospho-c-JUN) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the target proteins and a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The available in vitro evidence strongly suggests that this compound is a potent inhibitor of inflammatory responses. Its mechanism of action, centered on the suppression of the NF-κB and MAPK signaling pathways, makes it a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding for researchers and professionals to design and interpret future studies on this compound. Further research is warranted to elucidate more precise quantitative data, such as IC50 values, and to explore its efficacy in more complex in vitro and in vivo models.

Chrysosplenol D: A Potent Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Chrysosplenol D, a polymethoxy- O-methylated flavonol, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the role of this compound in apoptosis induction.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects through a multi-faceted approach, primarily by triggering both the intrinsic and extrinsic apoptotic pathways. This involves initiating a cascade of molecular events that lead to cell cycle arrest, DNA fragmentation, and ultimately, cell death. Studies have shown its efficacy in various cancer models, including oral squamous cell carcinoma (OSCC) and triple-negative breast cancer (TNBC), highlighting its potential as a broad-spectrum anti-cancer agent.[1][2]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been quantified across a range of cancer cell lines, with IC50 values indicating its potent inhibitory effects on cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oral Squamous Cell Carcinoma | |||

| SCC-4 | Oral Squamous Cell Carcinoma | Not explicitly quantified in the provided text, but demonstrated to reduce cell viability. | [1] |

| SCC-9 | Oral Squamous Cell Carcinoma | Not explicitly quantified in the provided text, but demonstrated to reduce cell viability. | [1] |

| Triple-Negative Breast Cancer | |||

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | [1] |

| CAL-51 | Triple-Negative Breast Cancer | ~10 | [1] |

| CAL-148 | Triple-Negative Breast Cancer | ~15 | [1] |

| Other Cancer Cell Lines | |||

| A549 | Non-Small-Cell Lung Carcinoma | Most sensitive cell line tested. | [1] |

| PC-3 | Prostate Carcinoma | Most resistant cell line tested. | [1] |

| MCF7 | Hormone-Sensitive Breast Cancer | Higher resistance compared to casticin. | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 36 | [1] |

Signaling Pathways Implicated in this compound-Induced Apoptosis

This compound modulates several key signaling pathways to initiate and execute the apoptotic program. The Mitogen-Activated Protein Kinase (MAPK) and ERK1/2 signaling cascades are central to its mechanism of action.

MAPK Signaling Pathway in OSCC

In oral squamous cell carcinoma cells, this compound has been shown to suppress the MAPK pathway, leading to the induction of apoptosis.[1][3] Concurrently, it activates the expression of Heme Oxygenase-1 (HO-1), which is critical for its apoptotic effects.[1][3]

Caption: this compound induces apoptosis in OSCC by suppressing the MAPK pathway and activating HO-1 expression.

ERK1/2 Signaling Pathway in TNBC

In triple-negative breast cancer cells, this compound activates the ERK1/2 signaling pathway.[2] This sustained activation of ERK1/2 is linked to the induction of both apoptosis and autophagy.[2][4]

Caption: this compound promotes apoptosis in TNBC cells through the activation of the ERK1/2 signaling pathway.

Key Experimental Evidence and Protocols

The pro-apoptotic activity of this compound is supported by a range of experimental findings. Below are summaries of key experiments and their methodologies.

Cell Viability and Proliferation Assays

-

Observation: this compound reduces the viability and inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[1]

-

Protocol (XTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 48 hours.

-

Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

-

Incubate for a specified period to allow for the formation of formazan.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

-

Cell Cycle Analysis

-

Observation: this compound induces cell cycle arrest at the G2/M phase in OSCC cells and S-phase and partially in the G2/M phase in MDA-MB-231 breast cancer cells.[1][4]

-

Protocol (Propidium Iodide Staining and Flow Cytometry):

-

Treat cells with this compound for 48 hours.

-

Harvest and fix the cells in ice-cold 70% ethanol overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 1 hour to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.[1]

-

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Apoptosis Assays

-

Observation: this compound treatment leads to an increase in the percentage of apoptotic cells, as evidenced by phosphatidylserine externalization and DNA fragmentation.[1][2] In OSCC cells, a 3-4 fold increase in total apoptotic cells was observed after treatment.[1]

-

Protocol (Annexin V/PI Double Staining):

-

Treat cells with this compound for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Analysis of Mitochondrial Membrane Potential

-

Observation: this compound induces mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential.[1] A high dose of 100 μM increased the percentage of depolarized OSCC cells.[1]

-

Protocol (JC-1 Staining):

-

Treat cells with this compound.

-

Incubate the cells with JC-1 dye.

-

Analyze the cells using a flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a depolarized membrane, JC-1 remains in its monomeric form and fluoresces green.

-

Western Blot Analysis of Apoptotic Proteins

-

Observation: this compound modulates the expression of key apoptosis-related proteins. It upregulates the expression of pro-apoptotic proteins like Bax and Bak, and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Furthermore, it promotes the cleavage and activation of caspases-3, -8, and -9, and the cleavage of PARP.[6]

-

Protocol:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cancer treatment through its robust induction of apoptosis. Its ability to target multiple signaling pathways and its efficacy across different cancer types warrant further investigation and development. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.

References

- 1. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4.8. Analysis of Apoptosis [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

The Pharmacology of Chrysosplenol D: A Technical Guide for Researchers

An In-depth Examination of a Promising Flavonoid for Anti-Cancer and Anti-Inflammatory Drug Development

Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua, is emerging as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, its potential as an anti-cancer and anti-inflammatory agent is supported by a growing body of preclinical evidence. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols to aid in future research and development.

Pharmacological Activities and Efficacy

This compound has demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines and in mitigating inflammatory responses in preclinical models. Its cytotoxic and anti-inflammatory effects are underpinned by its ability to modulate key cellular signaling pathways.

Anti-Cancer Activity

This compound exhibits selective cytotoxicity against a range of cancer cell lines, with IC50 values indicating its potency. Notably, its efficacy is correlated with the basal activation state of specific signaling pathways within the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple Negative Breast Cancer | 11.6 | [1][2] |

| CAL-51 | Triple Negative Breast Cancer | ~10 | [3] |

| CAL-148 | Triple Negative Breast Cancer | ~15 | [3] |

| MCF7 | Breast Cancer (Hormone-sensitive) | >30 | [2] |

| A549 | Non-small-cell Lung Carcinoma | <10 | [2] |

| MIA PaCa-2 | Pancreatic Carcinoma | ~20 | [2] |

| PC-3 | Prostate Carcinoma (Androgen-independent) | >30 | [2] |

| CaCo2 | Colorectal Adenocarcinoma | 63.48 | [4] |

Anti-Inflammatory Activity

This compound has shown significant anti-inflammatory effects in both in vitro and in vivo models. It has been demonstrated to protect against lipopolysaccharide (LPS)-induced systemic inflammatory response syndrome (SIRS) in mice and to inhibit croton oil-induced ear edema.[4][5]

| Model | Effect | Dosage | Reference |

| LPS-induced SIRS in mice | Protective | 0.07-0.28 mmol/kg | [4][5] |

| Croton oil-induced ear edema in mice | Inhibition (37.76-65.89%) | 1-1.5 µmol/cm² | [5] |

Mechanism of Action

The pharmacological effects of this compound are attributed to its modulation of several key signaling pathways and cellular processes.

Induction of Apoptosis via ERK1/2 Activation

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis through the sustained activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1][3] This activation is selective, as this compound does not appear to affect other kinases in the same manner.[1][2] The pro-apoptotic effects are correlated with high basal ERK1/2 activity and low AKT activity in cancer cells.[1][3][6] Inhibition of the upstream kinase MEK, which phosphorylates ERK1/2, can antagonize the cytotoxic effects of this compound.[1]

Inhibition of Topoisomerase IIα

This compound has been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[6][7] By binding to the topoisomerase IIα-DNA complex, this compound is thought to stabilize this complex, leading to DNA damage and ultimately inducing apoptosis in cancer cells.[6][7]

Induction of Reactive Oxygen Species (ROS) and Autophagy

This compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), which contributes to its cytotoxic effects.[3][8] This increase in ROS can induce oxidative stress and trigger apoptotic pathways. Additionally, this compound has been observed to induce autophagy in some cancer cell lines.[3][8]

Anti-inflammatory Signaling

The anti-inflammatory properties of this compound are mediated through the inhibition of pro-inflammatory signaling pathways. It has been shown to suppress the phosphorylation of IκB and c-JUN, key components of the NF-κB and AP-1 signaling pathways, respectively, in response to LPS stimulation.[5] The inhibitory effect on cytokine release is at least partially dependent on the JNK signaling pathway.[5]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (XTT)

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.5%) for 48 hours.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a humidified CO2 incubator.

-

Measurement: Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound for the desired time points (e.g., 24 and 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, total ERK1/2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth Assay (Chick Chorioallantoic Membrane - CAM)

-

Fertilized Egg Incubation: Incubate fertilized chicken eggs for 7 days.

-

Cell Implantation: On day 7, create a small window in the eggshell and gently place a suspension of cancer cells (e.g., 0.75 x 10^6 MDA-MB-231 cells) mixed with Matrigel onto the CAM.

-

Treatment: Starting from day 8, topically apply this compound (e.g., 30 µM in 20 µL) or vehicle control daily for 3 consecutive days.

-

Tumor Excision and Analysis: On day 11, excise the tumors from the CAM, fix in formalin, and embed in paraffin for histological analysis (e.g., H&E staining, Ki-67 staining for proliferation).

Conclusion

This compound is a promising natural compound with well-documented anti-cancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as ERK1/2 and the inhibition of essential enzymes like topoisomerase IIα, makes it an attractive candidate for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further investigations into its pharmacokinetic and toxicological profiles are warranted to advance this compound towards clinical applications.

References

- 1. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchtweet.com [researchtweet.com]

- 8. 4.8. Analysis of Apoptosis [bio-protocol.org]

Methodological & Application

Application Note & Protocol: Quantification of Chrysosplenol D using a Validated HPLC-DAD-MS Method

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of flavonoids, specifically Chrysosplenol D, in biological matrices.

Introduction

This compound is a methoxylated flavonol found in various medicinal plants, including Artemisia annua. It has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) method for the quantification of this compound. The described method is based on a validated assay for the analysis of major flavonoids in rat plasma.[3]

Experimental Protocols

Sample Preparation (Rat Plasma)

This protocol is for the extraction of this compound from a rat plasma matrix.

-

Materials:

-

Rat plasma samples

-

Wogonin (Internal Standard, IS)

-

Methanol

-

Methyl tert-butyl ether

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 50 µL of rat plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Wogonin in methanol).

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (see section 2.2).

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

-

HPLC-DAD-MS/MS Instrumentation and Conditions

-

Instrumentation:

-

An Agilent 1290 Infinity LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used in a reference study.[3]

-

-

Chromatographic Conditions:

-

HPLC Column: Agilent Zorbax Plus C18 (50 mm × 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-1 min: 30% B

-

1-3 min: 30-90% B

-

3-5 min: 90% B

-

5.1-7 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 35°C

-

DAD Detection: Wavelengths of 210 nm, 254 nm, and 280 nm can be monitored for general flavonoid profiling.[3]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Capillary Voltage: 4000 V

-

-

MRM Transitions and Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| This compound | 349.1 | 334.0 | 130 | 20 |

| Wogonin (IS) | 285.1 | 270.0 | 125 | 25 |

Quantitative Data

The following tables summarize the validation parameters for the quantification of this compound in rat plasma.[3]

Table 1: Calibration Curve and Sensitivity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 2 - 600 | > 0.99 | 0.5 | 2 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | 4 | 6.8 | 8.2 | 95.5 - 104.5 |

| 50 | 5.1 | 6.5 | 96.2 - 103.8 | |

| 500 | 4.3 | 5.7 | 97.1 - 102.9 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | 4 | 85.3 | 92.1 |

| 50 | 87.1 | 94.5 | |

| 500 | 86.5 | 93.7 |

Table 4: Stability

| Analyte | Condition | Stability (% Bias) |

| This compound | Bench-top (4h) | -4.1 to 3.5 |

| Autosampler (24h) | -3.8 to 2.9 | |

| Freeze-thaw (3 cycles) | -5.2 to 4.1 | |

| Long-term (-20°C, 30 days) | -6.3 to 5.5 |

Visualizations

Caption: Workflow for this compound quantification.

Caption: Illustrative signaling pathway of this compound.

References

- 1. Simultaneous determination of four flavonoids and one phenolic acid in rat plasma by LC-MS/MS and its application to a pharmacokinetic study after oral administration of the Herba Desmodii Styracifolii extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoids from Artemisia annua L. as Antioxidants and Their Potential Synergism with Artemisinin against Malaria and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous determination of three major flavonoids and their glucuronidated metabolites in rats after oral administration of Artemisia annua L. extract at a therapeutic ultra-low dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Chrysosplenol D Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals